N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide
Brand Name: Vulcanchem
CAS No.: 98797-16-1
VCID: VC20521344
InChI: InChI=1S/C7H9N3O3/c1-3-8-6(12)5(7(13)9-3)10-4(2)11/h1-2H3,(H,10,11)(H2,8,9,12,13)
SMILES:
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol

N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide

CAS No.: 98797-16-1

Cat. No.: VC20521344

Molecular Formula: C7H9N3O3

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide - 98797-16-1

Specification

CAS No. 98797-16-1
Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
IUPAC Name N-(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetamide
Standard InChI InChI=1S/C7H9N3O3/c1-3-8-6(12)5(7(13)9-3)10-4(2)11/h1-2H3,(H,10,11)(H2,8,9,12,13)
Standard InChI Key UVOXYLLQQMCAAX-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(C(=O)N1)NC(=O)C)O

Introduction

N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide is a chemical compound with the molecular formula C7H9N3O3C_7H_9N_3O_3 and a molecular weight of 183.16 g/mol. It is identified by CAS Number 98797-16-1 and belongs to the class of pyrimidine derivatives, which are known for their diverse biological and chemical properties. This compound exhibits potential applications in pharmaceuticals and biochemical research due to its structural features.

Synthesis and Derivatives

While specific synthesis details for N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide are not provided in the available literature, pyrimidine derivatives are typically synthesized through condensation reactions involving urea or guanidine with β-dicarbonyl compounds under controlled conditions. Modifications in the substituents on the pyrimidine ring can lead to derivatives with varied biological activities.

Biological Significance

Pyrimidine derivatives, including N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide, are extensively studied for their biological activities:

  • Antitumor Activity: Pyrimidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as inhibition of DNA synthesis or interference with cellular signaling pathways.

  • Antimicrobial Properties: The hydroxyl and acetamide functionalities may enhance binding affinity to microbial enzymes, making these compounds potential candidates for antimicrobial agents.

  • Pharmaceutical Applications: Pyrimidines are integral to nucleic acid analogs and drugs targeting metabolic pathways.

Physicochemical Characteristics

The compound’s physicochemical properties are summarized below:

CharacteristicValue/Description
SolubilityLikely soluble in polar solvents (e.g., water, ethanol) due to hydroxyl groups
StabilityStable under standard laboratory conditions
ReactivityReacts with acids or bases to form salts; susceptible to oxidation due to hydroxyl groups

These characteristics suggest its utility in aqueous-based reactions and formulations.

Research Applications

N-(4,6-Dihydroxy-2-methylpyrimidin-5-yl)acetamide has potential applications in:

  • Drug Development: Its structural similarity to nucleobases makes it a candidate for designing drugs that interact with DNA or RNA.

  • Biochemical Research: The compound can serve as a model molecule for studying pyrimidine metabolism or enzyme interactions.

  • Material Science: Pyrimidine derivatives are explored for their role in creating advanced materials due to their electronic properties.

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